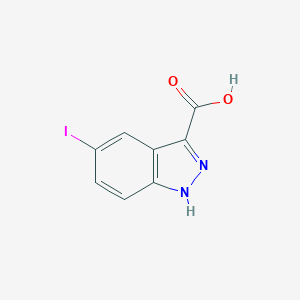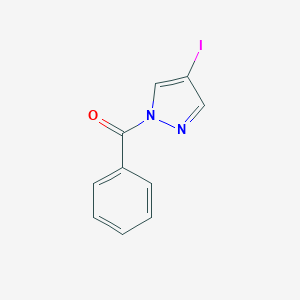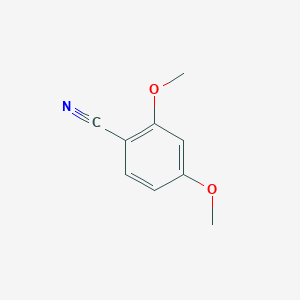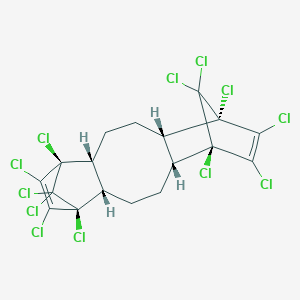
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
Métodos De Preparación
The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .
Análisis De Reacciones Químicas
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: It can be reduced to yield dihydropyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .
Comparación Con Compuestos Similares
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:
Propiedades
Número CAS |
199192-10-4 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
Clave InChI |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
SMILES canónico |
CC(=O)C1=C2CCCN2C=C1 |
Sinónimos |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)


![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)




![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)





